
Spectroscopic Profile of 4''-Hydroxyisojasminin:
A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

Cat. No.: B162026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 4''-
Hydroxyisojasminin, a secoiridoid glucoside isolated from Jasminum multiflorum. While a

comprehensive dataset from the primary literature remains elusive, this document collates

foundational knowledge and outlines the standard experimental protocols utilized in the

structural elucidation of such natural products.

Compound Identity
Compound Name 4''-Hydroxyisojasminin

Chemical Formula C26H38O13

Molecular Weight 558.57 g/mol

CAS Number 135378-09-5

Source Jasminum multiflorum

Spectroscopic Data Summary
Detailed experimental spectroscopic data for 4''-Hydroxyisojasminin, including specific

chemical shifts, coupling constants, mass fragmentation patterns, and infrared absorption

frequencies, are reported in the primary literature. Unfortunately, access to the full text of the

pivotal publication, Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from
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Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912, which contains this detailed

information, could not be obtained.

Researchers are strongly encouraged to consult this primary source for the complete and

validated spectroscopic data required for in-depth analysis and comparison. The following

sections outline the general, expected spectroscopic characteristics and the standard

methodologies for obtaining such data for a compound of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural

products like 4''-Hydroxyisojasminin. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC,

HMBC) experiments would be necessary to unambiguously assign all proton and carbon

signals.

Expected ¹H NMR Spectral Features (in CD₃OD or similar solvent):

Glucosyl Protons: A characteristic anomeric proton signal (H-1') typically appearing as a

doublet between δ 4.5 and 5.5 ppm. Other sugar protons would reside in the δ 3.2-4.0 ppm

region.

Aglycone Protons: Signals corresponding to the secoiridoid core, including olefinic protons,

methine protons, and methylene protons.

Aromatic Protons: If an aromatic moiety is present, signals would appear in the aromatic

region (δ 6.0-8.0 ppm).

Expected ¹³C NMR Spectral Features (in CD₃OD or similar solvent):

Glucosyl Carbons: The anomeric carbon (C-1') signal typically appears around δ 100-105

ppm. Other sugar carbons would be found between δ 60 and 80 ppm.

Aglycone Carbons: Carbonyl carbons (esters, lactones) would be significantly downfield (δ

160-180 ppm). Olefinic carbons would appear in the δ 100-150 ppm range. Other aliphatic

carbons of the core structure would be observed at higher field.

Mass Spectrometry (MS)
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Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a molecule. High-resolution mass spectrometry (HRMS) is essential for

determining the exact molecular formula. Fragmentation patterns observed in MS/MS

experiments help in elucidating the structure of different parts of the molecule.

Expected Mass Spectrometry Data:

Molecular Ion: An [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion corresponding to the molecular weight of

4''-Hydroxyisojasminin (558.57).

Key Fragmentation: A characteristic loss of the glucose unit (162 Da) is expected. Further

fragmentation of the aglycone would provide structural information about the secoiridoid

core.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features (KBr pellet or thin film):

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the multiple

hydroxyl groups.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.

C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to

ester and/or lactone carbonyl groups.

C=C Stretching: Absorptions around 1600-1680 cm⁻¹ for any carbon-carbon double bonds.

C-O Stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to C-O

single bonds in the glycosidic linkage and alcohol functionalities.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

secoiridoid glucosides isolated from plant material. The specific parameters would be detailed

in the primary literature.
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NMR Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) in a standard 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz

or higher).

1D Spectra Acquisition:

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR spectra are acquired using a proton-decoupling pulse sequence.

2D Spectra Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and

HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile), often with the addition of a small amount of formic acid (for positive

ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF,

Orbitrap, or FT-ICR mass spectrometer.

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar

compounds like glycosides.

Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and

in MS/MS or fragmentation mode to obtain structural information.

Infrared Spectroscopy
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount

of the compound with dry potassium bromide and pressing the mixture into a thin,
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transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and automatically subtracted from the sample spectrum. The spectrum is typically

recorded over the range of 4000 to 400 cm⁻¹.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

natural product like 4''-Hydroxyisojasminin.
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Caption: Workflow for the isolation and structural elucidation of 4''-Hydroxyisojasminin.
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To cite this document: BenchChem. [Spectroscopic Profile of 4''-Hydroxyisojasminin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162026#spectroscopic-data-nmr-ms-ir-of-4-
hydroxyisojasminin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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